Imazapyr

Description

Properties

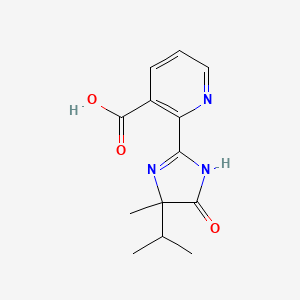

IUPAC Name |

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQMBPJKHLGMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034665 | |

| Record name | Imazapyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to tan powder; Aqueous solution: clear pale yellow to dark green liquid; [HSDB] | |

| Record name | Imazapyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In acetone 3.39, dimethyl sulfoxide 47.1, hexane 0.00095, methanol 10.5, dichloromethane 8.72, toluene 0.180 (25 °C, all in g/100 mL), In water, 1.13X10+4 mg/L at 25 °C; 9.74 g/L at 15 °C | |

| Record name | IMAZAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.34 g/mL | |

| Record name | IMAZAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: <0.013 mPa at 60 °C | |

| Record name | IMAZAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, slightly viscous, pale yellow to dark green aqueous liquid, White to tan powder, Crystals from acetone + hexane | |

CAS No. |

81334-34-1 | |

| Record name | Imazapyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81334-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazapyr [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081334341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazapyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-pyridine carboxylate; imazapyr (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMAZAPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/787MX0M5A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMAZAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

171 °C, MP: 160-180 (decomposes) /Imazapyr isopropylamine salt/ | |

| Record name | IMAZAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Imazapyr: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazapyr is a non-selective, systemic herbicide belonging to the imidazolinone chemical class.[1] First registered in 1984, it is widely utilized for the control of a broad spectrum of weeds, including terrestrial and aquatic annual and perennial grasses, broadleaved herbs, and woody species.[1][2] this compound operates through a mode of action that is specific to plants and is characterized by its high water solubility and variable persistence in the environment, which is dependent on factors such as soil type and sunlight exposure.[2][3] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, analytical methodologies, and toxicological profile.

Chemical Identity and Structure

This compound is a weak organic acid that can be formulated as its isopropylamine (B41738) salt to improve its solubility and handling characteristics.[1] The commercial form is typically a racemic mixture of its R- and S-enantiomers.[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinic acid |

| CAS Name | 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-3-pyridinecarboxylic acid |

| CAS Number | 81334-34-1 |

| Molecular Formula | C₁₃H₁₅N₃O₃ |

| InChI Key | CLQMBPJKHLGMQK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |

Source:[4]

Physicochemical Properties

The environmental behavior and biological activity of this compound are dictated by its physicochemical properties. Its high water solubility and potential to exist as an anion at typical environmental pH levels influence its mobility in soil and water.[1][5]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 261.28 g/mol | [5] |

| Physical State | White to tan powder / solid | [5] |

| Melting Point | 169-173 °C | [6][7] |

| Water Solubility | 9,740 - 11,300 mg/L (at 20-25 °C, pH 7) | [2][4] |

| pKa | 1.9, 3.6 | [5][8] |

| Vapor Pressure | < 1 x 10⁻⁷ mm Hg (25 °C) | [5] |

| Solubility in Organic Solvents ( g/100 mL at 25 °C) | ||

| Acetone | 3.39 | [5] |

| Methanol (B129727) | 10.5 | [5] |

| Dichloromethane | 8.72 | [5] |

| Toluene | 0.180 | [5] |

| Hexane | 0.00095 | [5] |

Mechanism of Action

This compound's herbicidal activity stems from its ability to inhibit acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[4][5] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell growth in plants.[5][9] Since AHAS is not present in animals, this compound exhibits low direct toxicity to mammals.[6][10] Inhibition of this pathway leads to a cessation of plant growth, followed by necrosis.[10]

Caption: this compound inhibits the AHAS enzyme, blocking branched-chain amino acid synthesis.

Experimental Protocols: Residue Analysis

The determination of this compound residues in environmental samples like soil and water is crucial for monitoring its fate and potential impact. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for this purpose.[4][6][11]

Detailed Methodology: HPLC-UV Analysis of this compound in Soil

This protocol is a composite representation of established methods for the extraction and quantification of this compound from soil matrices.[8][12][13]

1. Sample Preparation and Extraction:

- Weigh 50 g of a soil sample into a 500-mL centrifuge bottle.

- Add 350 mL of 0.5N sodium hydroxide (B78521) (NaOH) solution to the bottle.[13]

- Cap the bottle tightly and shake vigorously for a specified time (e.g., 1 hour) to ensure thorough extraction.

- Centrifuge the mixture at a sufficient speed (e.g., 4000 rpm for 10 minutes) to separate the soil particles from the supernatant.[11]

- Carefully decant the supernatant (the aqueous extract) for the cleanup step.

2. Extract Cleanup (Solid-Phase Extraction - SPE):

- Adjust the pH of the aqueous extract to 2.0 using 6N hydrochloric acid (HCl).[13] This step protonates the this compound, preparing it for retention on the SPE cartridge.

- Condition a C18 SPE cartridge by washing it sequentially with 5 mL of methanol and 5 mL of deionized water.[9]

- Load the pH-adjusted extract onto the conditioned C18 cartridge.

- Wash the cartridge with pH 2.0 deionized water to remove polar interferences.

- Elute the this compound from the cartridge using a suitable solvent, such as methanol or acetonitrile (B52724). For enhanced cleanup, a tandem SPE approach using an aromatic sulfonic acid cartridge can be employed.[9][13]

3. Final Preparation and Quantification:

- Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.[9]

- Reconstitute the residue in a known, small volume (e.g., 4.0 mL) of the HPLC mobile phase or deionized water.[9]

- Filter the final solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[6]

- Inject an aliquot (e.g., 17-50 µL) of the sample into the HPLC system.[6][13][14]

4. HPLC-UV Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

- Mobile Phase: A mixture of acetonitrile and acidified water (e.g., water with 0.1% acetic acid or phosphoric acid, pH adjusted to ~2.8). A common ratio is 35:65 (v/v) acetonitrile to acidified water.[6][15]

- Flow Rate: 1.0 mL/min.[6]

- Detection: UV detector set at a wavelength of 240-255 nm.[4][6][9]

- Quantification: Compare the peak area of the analyte in the sample to a calibration curve generated from analytical standards of known concentrations.

// Nodes

start [label="Start: Soil Sample Collection", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

extraction [label="1. Extraction\n(0.5N NaOH, Shake, Centrifuge)"];

ph_adjust [label="2. pH Adjustment\n(Adjust extract to pH 2.0)"];

spe_cleanup [label="3. Solid-Phase Extraction (SPE)\n(C18 Cartridge: Load, Wash, Elute)"];

concentration [label="4. Concentration\n(Evaporate eluate to dryness)"];

reconstitution [label="5. Reconstitution\n(Dissolve residue in mobile phase)"];

hplc [label="6. HPLC-UV Analysis\n(C18 Column, UV at 250 nm)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

quant [label="7. Data Quantification\n(Compare to calibration curve)"];

end_node [label="End: Report Residue Level", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

start -> extraction;

extraction -> ph_adjust;

ph_adjust -> spe_cleanup;

spe_cleanup -> concentration;

concentration -> reconstitution;

reconstitution -> hplc;

hplc -> quant;

quant -> end_node;

}

Caption: Experimental workflow for the analysis of this compound residues in soil samples.

Toxicological and Environmental Profile

Toxicological Summary

This compound exhibits low acute toxicity to mammals, birds, and aquatic organisms. It is not considered carcinogenic, mutagenic, or a reproductive toxin.[2][10][16]

Table 3: Acute Toxicological Data for this compound

| Test | Species | Result (LD₅₀ / LC₅₀) | Toxicity Class | Source |

| Oral LD₅₀ | Rat | > 5,000 mg/kg | Practically Non-toxic | [2][3] |

| Dermal LD₅₀ | Rabbit | > 2,000 mg/kg | Practically Non-toxic | [1][2] |

| Inhalation LC₅₀ | Rat | > 3.5 mg/L | Low Toxicity | [3] |

| Oral LD₅₀ | Bobwhite Quail | > 2,150 mg/kg | Practically Non-toxic | [2] |

| Aquatic LC₅₀ (96-hr) | Rainbow Trout | > 100 mg/L | Practically Non-toxic | [2] |

| Aquatic LC₅₀ (96-hr) | Bluegill Sunfish | > 100 mg/L | Practically Non-toxic | |

| Aquatic LC₅₀ (48-hr) | Daphnia magna | > 100 mg/L | Practically Non-toxic | [2] |

Environmental Fate

The primary routes of this compound degradation in the environment are photolysis in water and microbial degradation in soil.[2][5] Its persistence can vary significantly based on environmental conditions.

Table 4: Environmental Fate Properties of this compound

| Property | Value | Conditions | Source |

| Soil Half-life | 1 to 5 months | Field conditions, microbial degradation | [5][10] |

| Water Half-life | 2 to 5 days | Photolysis in surface water | [5][10] |

| Leaching Potential | High | Due to high water solubility and weak soil adsorption | [2] |

| Bioaccumulation | Low | Does not bioconcentrate in the food chain | [2] |

Conclusion

This compound is an effective broad-spectrum herbicide whose chemical properties and specific mode of action make it highly useful in vegetation management. Its low mammalian toxicity is a significant advantage. However, its high water solubility and potential for soil mobility necessitate careful management to prevent contamination of non-target areas and water resources. The analytical methods outlined provide a robust framework for monitoring its environmental presence, ensuring its use remains within safe and effective parameters.

References

- 1. 4farmers.com.au [4farmers.com.au]

- 2. wsdot.wa.gov [wsdot.wa.gov]

- 3. Product Information | LabelSDS [labelsds.com]

- 4. High-performance liquid chromatographic determination of the herbicide this compound residues in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Residues and Dissipation of the Herbicide this compound after Operational Use in Irrigation Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iicbe.org [iicbe.org]

- 7. researchgate.net [researchgate.net]

- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 9. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 10. ukm.my [ukm.my]

- 11. researchgate.net [researchgate.net]

- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 13. aloki.hu [aloki.hu]

- 14. researchgate.net [researchgate.net]

- 15. fao.org [fao.org]

- 16. alligare.com [alligare.com]

Imazapyr CAS number and molecular formula

An In-depth Technical Guide to Imazapyr

This guide provides comprehensive technical information on the herbicide this compound, intended for researchers, scientists, and drug development professionals. It covers its chemical properties, mechanism of action, toxicological data, and detailed analytical protocols.

Chemical Identity and Properties

This compound is a non-selective, systemic herbicide belonging to the imidazolinone chemical family.[1] It is used for both pre- and post-emergence control of a wide variety of weeds, including grasses, broadleaf weeds, woody plants, and aquatic vegetation.[1][2]

Chemical Identifiers

-

IUPAC Name: 2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is highly soluble in water and has a high potential to leach into soils, though its persistence is moderated by photolysis.[6][7]

| Property | Value | Reference |

| Molecular Weight | 261.28 g/mol | [3][4][5] |

| Melting Point | 172 - 173 °C | [5] |

| Water Solubility | 1,110 mg/L | [6] |

| Vapor Pressure | 2.0 x 10⁻⁷ mm Hg | [6] |

| Soil Sorption (Koc) | 142 mL/g | [6] |

| Abiotic Half-life (Photolysis) | 3 to 5 days in water | [8] |

| Biotic Half-life (Aerobic) | >365 days (can be 1-5 months depending on conditions) | [6][8] |

Mechanism of Action

This compound's herbicidal activity stems from its ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][8] This enzyme is critical in the biosynthesis pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[1] These amino acids are essential for protein synthesis and cell growth in plants.[9]

The herbicide is absorbed through the leaves and roots and is translocated throughout the plant via the xylem and phloem, accumulating in the meristematic regions (areas of active growth).[3][10] Inhibition of the ALS enzyme halts the production of the essential amino acids, which in turn disrupts protein synthesis and cell division.[2][3] This leads to a cessation of growth, followed by chlorosis (yellowing) and necrosis, ultimately resulting in plant death over a period of several weeks.[10][11] Since animals lack the ALS enzyme, they obtain these amino acids from their diet, which explains the low mammalian toxicity of this compound.[6][8][12]

Caption: this compound inhibits the ALS enzyme, blocking essential amino acid synthesis and leading to plant death.

Toxicological Profile

This compound exhibits low toxicity to animals because its molecular target, the ALS enzyme, is not present in this kingdom.[8][12] However, concentrated forms can cause irreversible eye damage.[8]

| Organism | Test | Result | Reference |

| Mammals | Acute Oral LD₅₀ (Rat) | > 5,000 mg/kg (Practically non-toxic) | [6] |

| Birds | Acute Oral LD₅₀ (Bobwhite Quail) | > 2,150 mg/kg (Slightly toxic) | [6] |

| Fish | 96-hour LC₅₀ (Rainbow Trout) | > 100 mg/L (Practically non-toxic) | [6][8] |

| Aquatic Invertebrates | 48-hour EC₅₀ (Daphnia magna) | > 100 mg/L (Practically non-toxic) | [6][8] |

| Bees | Acute Contact LD₅₀ | > 100 µ g/bee (Practically non-toxic) | [6] |

Experimental Protocols

Analysis of this compound Residues in Water by HPLC-UV

This section details a common method for the quantitative determination of this compound in water samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The method involves solid-phase extraction (SPE) for sample cleanup and concentration.[12][13]

1. Materials and Reagents

-

Standards: Analytical grade this compound standard of known purity.[13]

-

Solvents: HPLC grade methanol, acetonitrile (B52724), and methylene (B1212753) chloride. Deionized water.[12][13]

-

Apparatus: HPLC system with a UV detector (set to 240 nm), C18 analytical column (e.g., Agilent Zorbax SB-C18, 4.6 x 250mm, 5µm), C18 and aromatic sulfonic acid SPE cartridges, pH meter, rotary evaporator.[12][13]

2. Preparation of Standard Solutions

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard into a 100-mL volumetric flask. Dissolve and dilute to the mark with methanol.[13]

-

Working Standards: Prepare a series of working standards (e.g., 0.05 to 5 µg/mL) by serial dilution of the stock solution with a suitable mobile phase or deionized water.[12][13]

3. Sample Preparation and Extraction

-

Extraction: Pass a known volume of the water sample through a C18 SPE cartridge to extract the this compound residues.[13]

-

Cleanup: For additional cleanup, pass the eluate from the C18 cartridge through an aromatic sulfonic acid SPE column.[13]

-

Elution: Elute the this compound from the sulfonic acid cartridge using an appropriate elution solvent (e.g., 20 mL of a pH 6.5 buffer).[13]

-

Liquid-Liquid Partition: Adjust the pH of the eluate to 2.0 with 6N HCl. Transfer to a separatory funnel and partition twice with 50 mL of methylene chloride.[13]

-

Concentration: Combine the methylene chloride phases and evaporate to dryness using a rotary evaporator.[13]

-

Reconstitution: Dissolve the final residue in a small, precise volume (e.g., 4.0 mL) of deionized water or mobile phase for HPLC analysis.[13]

4. HPLC Analysis

-

Mobile Phase: A common mobile phase is a gradient mixture of acetonitrile and acidified water (e.g., water with 10% acetic acid, pH adjusted to 2.8).[12]

-

Injection: Inject a known volume of the prepared sample and working standards into the HPLC system.

-

Quantification: Identify and quantify the this compound peak based on the retention time and peak area/height relative to the calibration curve generated from the analytical standards. The retention time for this compound is approximately 3.62 minutes under specific conditions.[12] The validated sensitivity for this type of method can reach 1.0 ppb.[13]

Caption: A typical workflow for the analysis of this compound in water samples using SPE and HPLC-UV.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. agriculture.basf.com [agriculture.basf.com]

- 3. This compound | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. accustandard.com [accustandard.com]

- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 9. fao.org [fao.org]

- 10. This compound Herbicide and Products | Solutions Pest & Lawn [solutionsstores.com]

- 11. alligare.com [alligare.com]

- 12. iicbe.org [iicbe.org]

- 13. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

An In-Depth Technical Guide to the Mode of Action of Imazapyr as an Acetolactate Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imazapyr is a broad-spectrum, non-selective systemic herbicide belonging to the imidazolinone chemical family.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine in plants and microorganisms.[3][4] As these amino acids are fundamental for protein synthesis and, consequently, cell growth and division, the inhibition of ALS leads to a cascade of metabolic disruptions, culminating in plant death.[2][5] Due to the absence of the ALS enzyme in animals, this compound exhibits low toxicity to mammals.[6] This guide provides a comprehensive technical overview of the biochemical mechanism of this compound, the downstream cellular consequences of its action, mechanisms of resistance, and detailed experimental protocols for its study.

Biochemical Mechanism of Action

This compound is readily absorbed by both the roots and foliage of plants and is translocated through the xylem and phloem to the meristematic regions, where active cell division occurs.[4][7] In these tissues, this compound acts as a potent inhibitor of acetolactate synthase (ALS).[2]

The Target Enzyme: Acetolactate Synthase (ALS)

ALS (EC 2.2.1.6) is a thiamine (B1217682) diphosphate-dependent enzyme that catalyzes the first committed step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[8][9] Specifically, it catalyzes two parallel reactions:

-

The condensation of two pyruvate (B1213749) molecules to form 2-acetolactate (B3167203), a precursor for valine and leucine.

-

The condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate, a precursor for isoleucine.[9]

Inhibition of ALS by this compound

This compound is a non-competitive or uncompetitive inhibitor of ALS, meaning it does not bind to the active site of the enzyme where the substrates (pyruvate and 2-ketobutyrate) bind.[10] Instead, it binds to a different site on the enzyme, which alters the enzyme's three-dimensional conformation and reduces its catalytic efficiency.[10] This binding prevents the substrates from accessing the active site, thereby halting the production of 2-acetolactate and 2-aceto-2-hydroxybutyrate.[11]

Downstream Cellular and Physiological Consequences

The inhibition of ALS and the subsequent depletion of branched-chain amino acids trigger a cascade of downstream effects that ultimately lead to plant death.

Disruption of Protein Synthesis and Cell Growth

Valine, leucine, and isoleucine are essential building blocks for proteins. Their scarcity halts protein synthesis, which is critical for all cellular functions, including the production of enzymes necessary for other metabolic pathways.[2] This cessation of protein synthesis directly impacts cell growth and division, particularly in the highly active meristematic tissues.[7]

Impact on the TOR Signaling Pathway

Recent research has highlighted the role of branched-chain amino acids in the activation of the Target of Rapamycin (TOR) signaling pathway in plants.[2][12] TOR is a highly conserved protein kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient and energy availability.[13] The depletion of BCAAs due to this compound action leads to the downregulation of TOR activity.[3][14] This, in turn, results in:

-

Inhibition of protein synthesis: TOR signaling is a key promoter of ribosome biogenesis and protein translation.[13]

-

Cell cycle arrest: The TOR pathway is linked to the progression of the cell cycle.[15]

-

Induction of autophagy: Downregulation of TOR can trigger autophagy, a process of cellular self-digestion, as a survival mechanism under starvation conditions.[15]

Data Presentation: this compound Efficacy

The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50) against the ALS enzyme. Below is a summary of IC50 values for this compound against ALS from various susceptible and resistant plant species.

| Plant Species | Biotype | IC50 (µM) | Resistance Factor (Resistant IC50 / Susceptible IC50) |

| Amaranthus palmeri | Susceptible | ~0.52 | - |

| Amaranthus palmeri | Resistant (W574L) | ~17.5 | ~33.7 |

| Euphorbia heterophylla | Susceptible | 39.47 | - |

| Euphorbia heterophylla | Resistant | >500 | >12.7 |

| Lolium rigidum | Susceptible | - | - |

| Lolium rigidum | Resistant (W574L) | - | - |

| Sugarcane (Control) | Susceptible | - | - |

| Sugarcane (Tolerant) | Tolerant | - | 2.8 - 4.0 |

Note: Data compiled from various sources.[12][14][16] Absolute values can vary based on experimental conditions.

Mechanisms of Resistance

The widespread use of ALS-inhibiting herbicides has led to the evolution of resistance in many weed species. The primary mechanism of resistance to this compound is target-site modification.

Target-Site Resistance

Target-site resistance arises from single nucleotide polymorphisms (SNPs) in the ALS gene, leading to amino acid substitutions in the enzyme. These substitutions reduce the binding affinity of this compound to the ALS enzyme without significantly compromising the enzyme's catalytic function. Common mutations conferring resistance to imidazolinones include:

-

Proline-197 to Serine, Threonine, Alanine, or Leucine (Pro-197-X)

-

Tryptophan-574 to Leucine (Trp-574-Leu) [17]

-

Serine-653 to Asparagine or Threonine (Ser-653-X) [7]

The Trp-574-Leu substitution is particularly notable for conferring a high level of resistance to imidazolinone herbicides like this compound.[17]

Experimental Protocols

In Vitro ALS Enzyme Inhibition Assay

This protocol outlines the procedure for determining the inhibitory effect of this compound on the activity of ALS enzyme extracted from plant tissue.[4]

Materials:

-

Fresh, young plant tissue

-

Ice-cold extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM thiamine pyrophosphate, 10 µM FAD, 10% v/v glycerol, and 1 mM DTT)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 100 mM sodium pyruvate, 10 mM MgCl₂, 2 mM thiamine pyrophosphate, and 20 µM FAD)

-

This compound stock solution and serial dilutions

-

6 N Sulfuric Acid (H₂SO₄)

-

Creatine (B1669601) solution (0.5% w/v)

-

α-Naphthol solution (5% w/v in 2.5 N NaOH, freshly prepared)

-

Microplate reader

Procedure:

-

Enzyme Extraction: a. Harvest ~1-2 g of fresh, young plant tissue and keep on ice. b. Homogenize the tissue in 5-10 mL of ice-cold extraction buffer using a pre-chilled mortar and pestle or a homogenizer. c. Centrifuge the homogenate at ~20,000 x g for 20 minutes at 4°C. d. Carefully collect the supernatant containing the crude ALS enzyme extract and keep it on ice.

-

Enzyme Assay: a. In a 96-well microplate, add 50 µL of assay buffer to each well. b. Add 10 µL of various concentrations of this compound solution (or solvent control) to the respective wells. c. To initiate the reaction, add 40 µL of the crude enzyme extract to each well. d. Incubate the microplate at 37°C for 60 minutes.

-

Reaction Termination and Color Development: a. Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. b. Incubate the plate at 60°C for 15 minutes to decarboxylate acetolactate to acetoin. c. Add 50 µL of creatine solution to each well. d. Add 50 µL of α-naphthol solution to each well. e. Incubate the plate at 60°C for 15 minutes to allow for color development.

-

Measurement and Data Analysis: a. Measure the absorbance at 525 nm using a microplate reader. b. Calculate the percentage of ALS inhibition for each this compound concentration relative to the control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Whole-Plant Herbicide Bioassay

This protocol describes a method to evaluate the herbicidal efficacy of this compound on whole plants under controlled environmental conditions.[2][5]

Materials:

-

Seeds of susceptible and suspected resistant weed biotypes

-

Pots (e.g., 10 cm diameter) and standard potting mix

-

Controlled environment growth chamber or greenhouse

-

This compound formulation and appropriate adjuvants

-

Sprayer calibrated for uniform application

Procedure:

-

Plant Growth: a. Sow seeds in pots filled with potting mix and cover lightly. b. Grow the plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod, adequate watering).

-

Herbicide Application: a. When plants have reached the 3-4 true leaf stage, thin them to a uniform number per pot (e.g., 3-5 plants). b. Prepare a range of this compound concentrations (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate). c. Apply the herbicide solutions evenly to the foliage of the plants using a calibrated sprayer.

-

Assessment: a. Return the treated plants to the controlled environment. b. Visually assess and score the plants for signs of phytotoxicity (e.g., on a scale of 0 to 100%, where 0 is no injury and 100 is complete plant death) at regular intervals (e.g., 7, 14, and 21 days after treatment). c. At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground plant material and measure the fresh or dry weight.

-

Data Analysis: a. Calculate the percent reduction in biomass for each herbicide concentration relative to the untreated control. b. Plot the percent injury or biomass reduction against the logarithm of the herbicide dose to generate a dose-response curve. c. Determine the GR50 (the dose required to cause a 50% reduction in growth) for both susceptible and resistant biotypes to calculate the resistance factor.

Experimental Workflow for Herbicide Mode of Action and Resistance Studies

The characterization of a herbicide's mode of action and the investigation of resistance mechanisms typically follow a structured workflow.

Conclusion

This compound remains a highly effective herbicide due to its potent inhibition of the essential plant enzyme acetolactate synthase. Its mode of action, centered on the disruption of branched-chain amino acid biosynthesis, leads to a cascade of events culminating in the cessation of growth and eventual plant death. Understanding the intricacies of this mechanism, including the downstream effects on signaling pathways like TOR, is crucial for the development of new herbicidal compounds and for managing the evolution of resistance. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the efficacy of this compound and other ALS inhibitors, as well as to characterize the molecular basis of resistance in weed populations.

References

- 1. cambridge.org [cambridge.org]

- 2. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. A New Pro-197-Ile Mutation in Amaranthus palmeri Associated with Acetolactate Synthase-Inhibiting Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. titanag.com.au [titanag.com.au]

- 11. An in vivo Acetolactate Synthase Assay | Weed Technology | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. A tour of TOR complex signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. TOR signaling in plants: conservation and innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. roadsideweeds.com [roadsideweeds.com]

- 17. Mutations of the ALS gene endowing resistance to ALS-inhibiting herbicides in Lolium rigidum populations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of Imazapyr: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazapyr is a broad-spectrum systemic herbicide belonging to the imidazolinone family. It is widely used for the control of a broad range of weeds, including terrestrial and aquatic grasses, broadleaf weeds, and woody species. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants.[1][2] Understanding the environmental fate and degradation of this compound is critical for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the persistence, mobility, and degradation pathways of this compound in various environmental compartments, along with detailed experimental protocols and quantitative data.

Data Presentation: Quantitative Degradation Data

The environmental persistence of this compound is influenced by a multitude of factors, including soil type, pH, temperature, moisture, and the presence of microorganisms and sunlight. The following tables summarize the quantitative data on the degradation of this compound in soil and water under different conditions.

Table 1: Half-life of this compound in Soil

| Soil Type | Condition | pH | Half-life (days) | Reference |

| Various | Field Conditions | Not Specified | 30 - 150 | [1] |

| Four typical soils | Non-sterilized | Not Specified | 29 - 44 | [3] |

| Four typical soils | Sterilized | Not Specified | 81 - 134 | [3] |

| Sandy Loam | Photolysis | Not Specified | 149 | [4] |

| Various | Laboratory (Aerobic) | 5.3 | 26 | [5] |

| Various | Laboratory (Aerobic) | 8.8 | 44 | [5] |

| Anguil Soil | Not Specified | Not Specified | 37 | [6] |

| Tandil Soil | Not Specified | Not Specified | 75 | [6] |

| Cerro Azul Soil | Not Specified | Not Specified | 121 | [6] |

| Typical Soil | General | Not Specified | 10 | [7] |

Table 2: Half-life of this compound in Water

| Water Type | Condition | pH | Half-life (days) | Reference |

| Distilled Water | Photodegradation | Not Specified | 3.7 | [4] |

| Buffer | Photodegradation | 5 | 5.3 | [4] |

| Buffer | Photodegradation | 9 | 2.5 | [4] |

| Aquatic Environment | Photolysis | Not Specified | 2 - 5 | [1] |

| Irrigation Canals | Ponded (>10 MJ m⁻²) | Not Specified | 4.4 | [1] |

| Surface Water | Photolysis | Not Specified | 3 - 5 | [2] |

Degradation Pathways

The primary routes of this compound degradation in the environment are microbial degradation in soil and photodegradation in water and on soil surfaces.[1][2]

Microbial Degradation

In soil, microorganisms play a significant role in the breakdown of this compound.[3] The degradation process involves several steps, including decarboxylation, demethylation, and cleavage of the imidazolinone ring.[3] One study identified four key metabolites with molecular weights of 219, 222, 201, and 149, suggesting a complex degradation pathway.[3] The rate of microbial degradation is significantly influenced by soil properties such as pH, organic matter content, and microbial population density.[5]

Photodegradation

This compound is susceptible to degradation by sunlight, particularly in aqueous environments.[1][4] The photolytic half-life of this compound in water can be as short as a few days.[1][4] This process is a major dissipation route in clear, shallow waters.[8] On soil surfaces, photodegradation also occurs but is generally slower than in water.[1] The major identified metabolites of this compound photolysis are pyridine (B92270) hydroxy-dicarboxylic acid, pyridine dicarboxylic acid, and nicotinic acid.[9]

Experimental Protocols

Standardized methods are essential for accurately assessing the environmental fate of herbicides like this compound. The following protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and methodologies reported in the scientific literature.

Soil Degradation Study (Aerobic) - Adapted from OECD Guideline 307

This protocol outlines a laboratory experiment to determine the rate of aerobic degradation of this compound in soil.

1. Soil Collection and Preparation:

-

Collect fresh, sieved (<2 mm) soil from a relevant agricultural or environmental site. The soil should not have a history of this compound application.

-

Characterize the soil for properties such as texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

-

Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

-

Pre-incubate the soil in the dark at the test temperature for 7-14 days to allow microbial populations to stabilize.

2. Application of this compound:

-

Prepare a stock solution of ¹⁴C-labeled this compound of known specific activity in a suitable solvent (e.g., acetone (B3395972) or water).

-

Apply the this compound solution to the soil to achieve the desired concentration, typically corresponding to the recommended field application rate. Ensure even distribution.

-

Prepare control samples (soil without this compound) and sterile controls (autoclaved soil with this compound) to distinguish between biotic and abiotic degradation.

3. Incubation:

-

Incubate the soil samples in the dark in flow-through systems at a constant temperature (e.g., 20 ± 2 °C).[10]

-

Aerate the samples with a continuous stream of CO₂-free, humidified air to maintain aerobic conditions.

-

Trap any evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide (B78521) or ethanolamine).

4. Sampling and Analysis:

-

Collect soil samples and CO₂ traps at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).[10]

-

Extract this compound and its degradation products from the soil using an appropriate solvent system (e.g., methanol (B129727)/water).[3]

-

Analyze the extracts and CO₂ trapping solutions for radioactivity using Liquid Scintillation Counting (LSC).

-

Identify and quantify this compound and its major metabolites using analytical techniques such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]

5. Data Analysis:

-

Calculate the percentage of applied radioactivity remaining as the parent compound and present in each metabolite and as ¹⁴CO₂ at each sampling time.

-

Determine the dissipation half-life (DT₅₀) of this compound using first-order kinetics or other appropriate models.

Water Photodegradation Study - General Protocol

This protocol describes a laboratory experiment to assess the photodegradation of this compound in an aqueous solution.

1. Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare test solutions by dissolving a known amount of this compound in sterile, buffered, air-saturated water (e.g., pH 5, 7, and 9) to a final concentration relevant to environmental exposure.[4]

-

Prepare dark control samples by wrapping the test vessels in aluminum foil.

2. Irradiation:

-

Place the test solutions in quartz tubes or other UV-transparent vessels.

-

Irradiate the samples with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).[13]

-

Maintain a constant temperature during the experiment (e.g., 25 ± 2 °C).

3. Sampling and Analysis:

-

Collect samples from both irradiated and dark control vessels at specified time intervals.

-

Analyze the samples directly or after appropriate extraction for the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[11][14]

4. Data Analysis:

-

Plot the concentration of this compound versus time for both irradiated and dark control samples.

-

Calculate the photodegradation rate constant and the half-life of this compound.

Analytical Method for this compound in Water and Soil

Sample Preparation (Soil):

-

Extraction: Extract soil samples (e.g., 50 g) with a mixture of methanol and water (e.g., 70:30 v/v) by shaking for a specified period (e.g., 2 hours).

-

Centrifugation and Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm filter.

-

Solid-Phase Extraction (SPE) Cleanup: Pass the filtered extract through a C18 SPE cartridge to remove interfering substances. Elute this compound with a suitable solvent.

Sample Preparation (Water):

-

Direct Injection or Concentration: Depending on the expected concentration, water samples may be injected directly into the analytical instrument or pre-concentrated using SPE.[14]

Instrumentation (UPLC-MS/MS): [1]

-

Column: Zorbax Eclipse Plus C18 rapid resolution high definition (RRHD) column (2.1 × 50 mm, 1.8 μm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid).

-

Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Quantitation Transition: m/z 262 > 217

-

Confirmation Transition: m/z 262 > 220

-

Mandatory Visualizations

Caption: Proposed degradation pathways of this compound in soil and water.

Caption: General workflow for a laboratory soil degradation study.

References

- 1. Residues and Dissipation of the Herbicide this compound after Operational Use in Irrigation Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 3. hjkxyj.org.cn [hjkxyj.org.cn]

- 4. mass.gov [mass.gov]

- 5. researchgate.net [researchgate.net]

- 6. Persistence and sorption of this compound in three Argentinean soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wsdot.wa.gov [wsdot.wa.gov]

- 8. This compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 11. ukm.my [ukm.my]

- 12. fao.org [fao.org]

- 13. researchgate.net [researchgate.net]

- 14. iicbe.org [iicbe.org]

The Degradation of Imazapyr in Aqueous Environments: A Technical Guide to Hydrolysis and Photolysis Rates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazapyr, a broad-spectrum imidazolinone herbicide, is widely utilized for the control of a variety of terrestrial and aquatic vegetation. Its efficacy is attributed to the inhibition of the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids in plants. Understanding the environmental fate of this compound, particularly its degradation in aqueous systems, is paramount for assessing its potential ecological impact and for the development of effective environmental management strategies. This technical guide provides an in-depth analysis of the hydrolysis and photolysis rates of this compound in water, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant processes.

Data Presentation: Hydrolysis and Photolysis Rates

The degradation of this compound in water is primarily governed by photolysis, with hydrolysis being a significantly slower process. The following tables summarize the quantitative data on the hydrolysis and photolysis half-lives of this compound under various experimental conditions.

This compound Hydrolysis Data

This compound is generally stable to hydrolysis, particularly at acidic to neutral pH.

| pH | Temperature (°C) | Half-life (t½) | Reference(s) |

| 3 | 30 | Stable (>85% remaining after 21 days) | [1] |

| 5 | Ambient | Stable | [1] |

| 7 | 30 | Stable (>85% remaining after 21 days) | [1] |

| 9 | 30 | 9.6 months | [1] |

| 4, 7, 9 | 50 | >10% degradation after 5 days indicates stability | [2][3] |

Table 1: Hydrolysis Half-life of this compound in Water

This compound Photolysis Data

Photodegradation is the principal mechanism of this compound dissipation in aqueous environments. The rate of photolysis is influenced by factors such as pH and the presence of sensitizers or quenchers.

| Water Type | pH | Light Source | Half-life (t½) | Reference(s) |

| Distilled Water | - | Xenon Arc Lamp | 1.9 - 2.3 days | |

| Buffer | 5 | Xenon Arc Lamp | 2.7 days | |

| Buffer | 9 | Xenon Arc Lamp | 2.3 days | |

| Aqueous Solution | 3 | Direct Sunlight | 16.54 hours | [4] |

| Aqueous Solution | 7 | Direct Sunlight | 12.42 hours | [4] |

| Aqueous Solution | 9 | Direct Sunlight | 12.18 hours | [4] |

| Estuary Water | - | Natural Sunlight | <0.5 days | [5] |

| Irrigation Canal Water | - | Natural Sunlight (>10 MJ m⁻²) | 4.4 days | [6] |

Table 2: Photolysis Half-life of this compound in Water

Experimental Protocols

The determination of hydrolysis and photolysis rates of chemical compounds in water is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (USEPA).

Hydrolysis Study Protocol (based on OECD Guideline 111)

This protocol is designed to determine the rate of abiotic hydrolysis of chemicals as a function of pH.

-

Test Substance Preparation: A stock solution of this compound is prepared in a water-miscible, low-volatility organic solvent. The final concentration in the test solutions should not exceed half of its saturation concentration or 0.01 M.[7]

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9 to represent environmentally relevant conditions.[3][7][8]

-

Preliminary Test: A preliminary test is conducted at 50°C for 5 days to quickly assess the hydrolytic stability of this compound. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing at lower temperatures may not be necessary.[2][3]

-

Main Study: If significant degradation is observed in the preliminary test, a main study is initiated at various temperatures (e.g., 25°C, and two other temperatures between 10°C and 70°C).[2]

-

Incubation: The test solutions are incubated in the dark in sterile, stoppered glass flasks under constant temperature conditions.[2][7]

-

Sampling and Analysis: Aliquots are taken at appropriate time intervals to characterize the decline of the parent compound. The concentration of this compound and any major hydrolysis products (representing >10% of the initial concentration) are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

-

Data Analysis: The degradation of this compound is assumed to follow pseudo-first-order kinetics. The rate constant (k) and the half-life (t½) are calculated for each pH and temperature combination.

Aqueous Photolysis Study Protocol (based on USEPA OCSPP 835.2240)

This guideline is designed to determine the rate of photodegradation of chemicals in water under simulated or natural sunlight.

-

Test Substance Preparation: A solution of radiolabeled or non-labeled this compound is prepared in sterile, buffered water at a pH where the compound is hydrolytically stable.[9] If the water solubility is low, a co-solvent may be used, but its concentration should not exceed 1%.[9]

-

Light Source: The experiment is conducted using a light source that simulates natural sunlight, such as a xenon arc lamp, or under natural sunlight.[9] The light intensity should be measured and reported.

-

Experimental Setup: The test solutions are placed in quartz or borosilicate glass vessels that are transparent to the wavelengths of the light source. A dark control, wrapped in aluminum foil, is run in parallel to account for any non-photolytic degradation.[9] The temperature is maintained at a constant level, typically 25 ± 1°C.[9]

-

Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at various time points. The concentration of this compound and its photoproducts are quantified using analytical methods such as HPLC-UV, Liquid Chromatography-Mass Spectrometry (LC-MS), or, for radiolabeled studies, Liquid Scintillation Counting (LSC) and radio-HPLC.[5]

-

Data Analysis: The rate of photolysis is determined by the difference in the degradation rate between the irradiated and dark control samples. The photodegradation is typically modeled using first-order kinetics to calculate the quantum yield and the environmental half-life.

Visualizations

This compound Degradation Pathways

The degradation of this compound in water proceeds primarily through photolysis, leading to the formation of several breakdown products. Hydrolysis is a minor degradation pathway under most environmental conditions.

Caption: High-level overview of this compound degradation pathways in water.

Experimental Workflow for this compound Analysis in Water

The quantification of this compound and its degradation products from aqueous samples involves a series of steps from sample collection to data analysis.

Caption: General experimental workflow for the analysis of this compound in water samples.

References

- 1. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 3. jrfglobal.com [jrfglobal.com]

- 4. scispace.com [scispace.com]

- 5. epa.gov [epa.gov]

- 6. Residues and Dissipation of the Herbicide this compound after Operational Use in Irrigation Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-Depth Technical Guide to the Soil Persistence and Half-Life of Imazapyr

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the soil persistence and half-life of the herbicide Imazapyr. It is designed to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of agricultural chemicals. This document details the factors influencing this compound's fate in the terrestrial environment, presents quantitative data from various studies, and outlines the experimental protocols used to determine its persistence.

Introduction to this compound and its Environmental Fate

This compound is a non-selective, systemic herbicide belonging to the imidazolinone family. It is widely used for the control of a broad spectrum of weeds, including terrestrial and aquatic species. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. The persistence of this compound in soil is a critical factor in its environmental risk assessment, as it can affect rotational crops and potentially leach into groundwater. The dissipation of this compound from soil is a complex process governed by a combination of biotic and abiotic factors.

Factors Influencing this compound Persistence in Soil

The persistence of this compound in the soil environment is not defined by a single value but rather by a range that is highly dependent on various soil and environmental conditions. The primary mechanisms of dissipation are microbial degradation and photodegradation.

-

Microbial Degradation: Soil microorganisms are the principal drivers of this compound breakdown. The rate of microbial degradation is influenced by soil moisture, temperature, pH, and organic matter content, all of which affect microbial activity.[1]

-

Photodegradation: this compound is susceptible to degradation by sunlight, particularly on the soil surface.[1] The half-life of this compound on the soil surface under sunlight has been reported to be around 126 days.[2] In aqueous solutions, photodegradation is much more rapid.[1]

-

Soil pH: Soil pH is a critical factor affecting this compound's persistence. Adsorption of this compound to soil colloids is greater in lower pH soils, which can reduce its availability for microbial degradation and increase its persistence.[3] Conversely, in alkaline soils, this compound is more available in the soil solution and thus more susceptible to degradation.

-

Soil Composition: The texture of the soil, specifically the clay and organic matter content, plays a significant role in the sorption and, consequently, the persistence of this compound. Higher clay and organic matter content can lead to increased adsorption, potentially reducing its bioavailability for degradation.[1]

-

Temperature and Moisture: Optimal temperature and moisture conditions for microbial activity will accelerate the degradation of this compound. Conversely, cold and dry conditions can significantly prolong its persistence.[3]

The interplay of these factors determines the overall persistence of this compound in the soil. The following diagram illustrates the relationships between these key factors.

Quantitative Data on this compound Soil Half-Life

The half-life (DT50) of this compound in soil can vary significantly, from a few weeks to over a year. The following tables summarize quantitative data from various studies, highlighting the range of reported half-lives under different conditions.

Table 1: this compound Soil Half-Life in Different Soil Types

| Soil Type | pH | Organic Carbon (%) | Clay (%) | Half-Life (days) | Reference |

| Anguil | 6.2 | 2.5 | 22 | 37 | [4] |

| Tandil | 6.0 | 4.1 | 35 | 75 | [4] |

| Cerro Azul | 5.3 | 2.8 | 58 | 121 | [4] |

| Sandy Loam | - | - | - | 149 (photolysis) | [5] |

| Paddy Soil | - | - | - | 25-30 | [6] |

Table 2: this compound Half-Life under Various Conditions

| Condition | Matrix | Half-Life | Reference |

| Aerobic | Soil | 1 to 5 months | [1] |

| Anaerobic | Soil | Shorter than aerobic | [7] |

| Field | Soil | 1 to 5 months | [1] |

| Photodegradation | Soil Surface | 126 days | [2] |

| Photodegradation | Water (pH 3) | 16.54 hours | [2] |

| Photodegradation | Water (pH 7) | 12.42 hours | [2] |

| Photodegradation | Water (pH 9) | 12.18 hours | [2] |

Experimental Protocols for Soil Persistence Studies

The determination of this compound's soil half-life is typically conducted following standardized guidelines, such as the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".[7] Below are detailed methodologies for key experiments.

Aerobic Soil Metabolism Study (based on OECD 307)

Objective: To determine the rate of aerobic degradation of this compound in soil and identify major transformation products.

Methodology:

-

Soil Collection and Preparation:

-

Collect fresh soil from a location with no prior pesticide application.

-

Sieve the soil (e.g., through a 2 mm sieve) to remove large debris and homogenize.

-

Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Adjust the soil moisture to a predetermined level (e.g., 40-60% of maximum water holding capacity).

-

Pre-incubate the soil in the dark at a constant temperature (e.g., 20-25°C) for a week to allow microbial activity to stabilize.

-

-

Application of Test Substance:

-

Prepare a stock solution of radiolabeled (e.g., ¹⁴C) this compound of known specific activity.

-

Apply the this compound solution to the soil samples to achieve the desired concentration, typically corresponding to the maximum recommended field application rate.

-

Thoroughly mix the treated soil to ensure uniform distribution.

-

-

Incubation:

-

Transfer the treated soil samples into incubation vessels (biometers) that allow for the trapping of volatile organic compounds and carbon dioxide.

-

Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C).

-

Maintain aerobic conditions by continuously passing humidified air over the soil surface.

-

Include sterile control samples (e.g., autoclaved soil) to assess abiotic degradation.

-

-

Sampling and Analysis:

-

Collect soil samples and trapping solutions at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract this compound and its degradation products from the soil using an appropriate solvent (e.g., aqueous methanol (B129727) or ammonium (B1175870) acetate).[2][4]

-

Analyze the extracts and trapping solutions using techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and its metabolites.[2][4]

-

Determine the total radioactivity in each sample to perform a mass balance analysis.

-

The following diagram outlines the workflow of a typical aerobic soil metabolism study.

Analytical Method: HPLC-UV for this compound in Soil

Objective: To quantify the concentration of this compound in soil extracts.

Protocol:

-

Extraction:

-

Weigh a representative subsample of the soil (e.g., 10 g) into a centrifuge tube.

-

Add a suitable extraction solvent, such as aqueous methanol (e.g., methanol:water, 3:2 v/v) or 10 µM ammonium acetate.[2][4]

-

Shake vigorously for a specified time (e.g., 1 hour) and then centrifuge to separate the soil particles from the supernatant.

-

Collect the supernatant and repeat the extraction process on the soil pellet for exhaustive extraction.

-

Combine the supernatants and concentrate the extract if necessary.

-

-

Clean-up (if required):

-

For complex soil matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.

-

-

HPLC-UV Analysis:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 250mm, 5µm) is commonly used.[6]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and acidified water (e.g., with acetic or formic acid to a pH of ~2.8) is typical.[6] A common mobile phase composition is a 35:65 (v/v) mixture of acetonitrile and acidified water.[6]

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.[6]

-

Injection Volume: Typically 10-20 µL.

-

Detection Wavelength: this compound shows strong absorbance at approximately 251 nm.[6]

-

Quantification: Prepare a calibration curve using this compound standards of known concentrations. The concentration of this compound in the soil extracts is determined by comparing the peak area with the calibration curve.

-

This compound Degradation Pathway in Soil

The degradation of this compound in soil primarily occurs through microbial action, leading to the formation of several metabolites. While the complete degradation pathway is complex and can vary with soil conditions, key transformation steps include modifications to the imidazolinone and pyridine (B92270) rings. The breakdown products from the metabolism of this compound are generally found to be less than 3% of the applied amount in aquatic testing, with half-lives of these degradation products being less than or equal to 3 days.[8]

The following diagram illustrates a proposed degradation pathway for this compound, though the specific intermediates can vary.

Conclusion

The soil persistence and half-life of this compound are highly variable and intricately linked to a suite of soil properties and environmental conditions. Microbial degradation and photodegradation are the primary dissipation pathways. A thorough understanding of these processes, supported by robust experimental data, is essential for the accurate assessment of the environmental risks associated with the use of this compound and for the development of sustainable weed management strategies. This guide provides a foundational understanding and detailed methodologies to aid researchers and scientists in this endeavor.

References

- 1. Residues and Dissipation of the Herbicide this compound after Operational Use in Irrigation Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ukm.my [ukm.my]

- 3. researchgate.net [researchgate.net]

- 4. High-performance liquid chromatographic determination of the herbicide this compound residues in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wellwater.oregonstate.edu [wellwater.oregonstate.edu]

- 6. iicbe.org [iicbe.org]

- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 8. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

An In-depth Technical Guide to Imazapyr Translocation in Vascular Plants

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the absorption, translocation, and mechanism of action of Imazapyr, a non-selective, systemic herbicide. The document details the physiological and biochemical processes governing its movement and efficacy within vascular plants, summarizes quantitative data from key studies, and outlines the experimental protocols used to derive this information.

Introduction to this compound

This compound is a broad-spectrum herbicide belonging to the imidazolinone chemical family.[1][2] It is widely utilized for the control of a broad range of vegetation, including annual and perennial grasses, broadleaf weeds, and woody species.[1] this compound can be applied pre- and post-emergence and is valued for its systemic action and long residual activity, which ensures thorough and lasting control of unwanted vegetation.[1][3]

Mechanism of Action

This compound's herbicidal activity stems from its ability to disrupt essential amino acid synthesis in plants.[4] This targeted mode of action is specific to an enzyme pathway found only in plants and not in animals, contributing to its low mammalian toxicity.[2][5]

-

Inhibition of Acetolactate Synthase (ALS): The primary target of this compound is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][6]

-

Disruption of Amino Acid Synthesis: ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[1][6][7]

-

Cessation of Protein Synthesis and Cell Growth: By inhibiting ALS, this compound effectively blocks the production of these vital amino acids.[1] This leads to a disruption of protein synthesis, which in turn interferes with DNA synthesis and cell growth.[3][8]

-

Systemic Effect: The plant's growth ceases, starting with the roots and progressing to the above-ground parts, ultimately leading to plant death.[3] Symptoms, such as chlorosis and necrosis, typically appear within one to two weeks, although complete control may take a month or more depending on the species and environmental conditions.[3][5][6]

Absorption and Translocation in Vascular Plants

This compound is a systemic herbicide, meaning it is absorbed and moved throughout the plant.[1] This mobility is crucial for its effectiveness, especially against perennial and woody plants with extensive root systems.

3.1 Absorption this compound can enter the plant through multiple pathways:

-

Foliar Absorption: It is readily absorbed by the leaves and stems of plants.[4][8] The addition of surfactants or adjuvants like methylated seed oil (MSO) can significantly increase the rate and extent of foliar uptake.[2][9]

-

Root Absorption: The herbicide is also effectively absorbed by plant roots from the soil.[2][3][8] This soil activity allows this compound to act as both a pre-emergent and post-emergent herbicide.[2]

3.2 Translocation Pathways Once absorbed, this compound moves rapidly throughout the plant's vascular system via both the xylem and phloem.[6][8][10]

-

Xylem (Apoplastic) Movement: When absorbed by the roots, this compound is transported upwards to the shoots and leaves through the xylem, the plant's water-conducting tissue.[10]

-

Phloem (Symplastic) Movement: Following foliar absorption, this compound is translocated via the phloem to other parts of the plant, including downward to the roots and upward to new growth areas.[4][10] This movement follows the flow of sugars from source tissues (mature leaves) to sink tissues (roots, fruits, and meristems).

3.3 Accumulation Due to its transport in both vascular systems, this compound accumulates in the meristematic regions of the plant.[8][11] These are areas of active cell division and growth, such as shoot tips and root tips. The concentration of the herbicide in these vital tissues leads to a rapid cessation of growth and eventual plant death.[8]

Quantitative Data on this compound Translocation

Numerous studies have used radiolabeled this compound (¹⁴C-Imazapyr) to quantify its absorption and movement. The data reveal that translocation efficiency can vary significantly based on plant species, herbicide formulation, and the use of adjuvants.

Table 1: Absorption and Translocation of ¹⁴C-Imazapyr in Woody Species 144 Hours After Treatment (HAT) Source: Bernards et al., 2009[9][12]

| Plant Species | Treatment | Absorption (% of Applied) | Distribution of Absorbed ¹⁴C (%) |

| Treated Leaf | |||

| Northern Red Oak | Chopper® | Data not specified | 52% |

| Red Maple | Chopper® | Data not specified | 91% |

Table 2: Absorption of ¹⁴C-Imazapyr in Resistant (R) and Susceptible (S) Euphorbia heterophylla Source: Adapted from Plaza et al., 2003[11]

| Time After Treatment (Hours) | Absorption in Susceptible (S) Biotype (%) | Absorption in Resistant (R) Biotype (%) |

| 6 | 30.1 | 21.3 |

| 12 | 35.4 | 28.5 |

| 24 | 40.2 | 35.1 |

| 48 | 45.6 | 40.8 |

Table 3: Absorption and Translocation of ¹⁴C-Imazapyr in Resistant (CMT) and Susceptible (SUS) Amaranthus hybridus 72 HAT Source: Adapted from Délye et al., 2023[13]

| Population | Absorption (% of Applied) | Translocation (% of Absorbed) |

| Susceptible (SUS) | 51.0% | 75.9% |

| Resistant (CMT) | 23.8% | 43.8% |

These studies highlight that a significant portion of foliar-applied this compound can remain in the treated leaf.[9][12] Furthermore, resistance mechanisms in some weed biotypes may involve reduced absorption and/or impaired translocation of the herbicide.[13]

Experimental Protocols for Studying Translocation

The quantification of herbicide translocation relies heavily on the use of radioisotopes. The following outlines a typical methodology for a foliar application study using ¹⁴C-labeled this compound.[14][15]

5.1 Plant Preparation

-

Cultivation: Grow target plant species in a controlled environment (greenhouse or growth chamber) to a specific growth stage (e.g., three-to-four leaf stage).[11]

-

Acclimatization: Acclimate plants to the experimental conditions before treatment.

5.2 Herbicide Application

-

Preparation of Treatment Solution: Mix ¹⁴C-Imazapyr with a commercial formulation of this compound and any necessary adjuvants to create a solution that mimics a field application.[11] The specific activity (e.g., µCi·mg⁻¹) is calculated.

-

Application: Using a microapplicator or microsyringe, apply a precise volume (e.g., 1-2 µL) of the radiolabeled solution in small droplets to a specific location on a single, fully expanded leaf.[9][11]

5.3 Plant Harvesting and Sectioning

-

Time Course: Harvest plants at predetermined time intervals after treatment (e.g., 6, 12, 24, 72, 144 hours) to assess translocation over time.[9][11]

-

Leaf Wash: Carefully wash the surface of the treated leaf with a solvent (e.g., 80% methanol) to recover unabsorbed ¹⁴C-Imazapyr.[11] The radioactivity in this wash is quantified via Liquid Scintillation Spectrometry (LSS).

-

Sectioning: Divide the harvested plant into distinct parts: the treated leaf, tissue above the treated leaf, tissue below the treated leaf (stem), and roots.[9][12][13]

5.4 Quantification of Radioactivity

-

Sample Preparation: Dry the sectioned plant parts in an oven (e.g., 60°C for 48 hours).[11]

-

Combustion: Combust the dried samples in a biological sample oxidizer. This process converts the ¹⁴C in the plant tissue to ¹⁴CO₂.[11][13]

-

Quantification: Trap the released ¹⁴CO₂ in a specialized scintillation cocktail.[11] Measure the radioactivity of the cocktail using a Liquid Scintillation Counter.

-

Calculation:

-

Total Recovered Radioactivity = Radioactivity in leaf wash + Radioactivity in all plant sections.

-

Percent Absorption = (Radioactivity in all plant sections / Total Recovered Radioactivity) x 100.[11]

-

Percent Translocation = (Radioactivity in a specific plant section / Total absorbed radioactivity) x 100.[11]

-

5.5 Qualitative Analysis (Autoradiography)

-

Sample Preparation: After harvesting, press the entire plant flat and mount it on paper.

-

Exposure: Place the pressed plant in contact with X-ray film in a light-proof cassette and store at low temperatures for a period of weeks.[11][15]

-